delta-12-Prostaglandin J2
delta-12-Prostaglandin J2
13,14-dihydro-Delta(12)-prostaglandin J2 is a member of the class of prostaglandins J that is prosta-5,9,12-trien-1-oic acid carrying oxo and hydsroxy substituents at positions 11 and 15 respectively (the 5Z,12E,15S-stereoisomer). It has a role as an antineoplastic agent and an antiviral agent. It is a prostaglandins J and a secondary alcohol. It is functionally related to a prostaglandin J2. It is a conjugate acid of a 13,14-dihydro-Delta(12)-prostaglandin J2(1-).
Brand Name:
Vulcanchem
CAS No.:
87893-54-7
VCID:
VC20823836
InChI:
InChI=1S/C20H30O4/c1-2-3-6-10-17(21)13-14-18-16(12-15-19(18)22)9-7-4-5-8-11-20(23)24/h4,7,12,14-17,21H,2-3,5-6,8-11,13H2,1H3,(H,23,24)/b7-4-,18-14+/t16-,17-/m0/s1
SMILES:
Molecular Formula:
C20H30O4
Molecular Weight:
334.4 g/mol
delta-12-Prostaglandin J2
CAS No.: 87893-54-7
Cat. No.: VC20823836
Molecular Formula: C20H30O4
Molecular Weight: 334.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 13,14-dihydro-Delta(12)-prostaglandin J2 is a member of the class of prostaglandins J that is prosta-5,9,12-trien-1-oic acid carrying oxo and hydsroxy substituents at positions 11 and 15 respectively (the 5Z,12E,15S-stereoisomer). It has a role as an antineoplastic agent and an antiviral agent. It is a prostaglandins J and a secondary alcohol. It is functionally related to a prostaglandin J2. It is a conjugate acid of a 13,14-dihydro-Delta(12)-prostaglandin J2(1-). |
|---|---|
| CAS No. | 87893-54-7 |
| Molecular Formula | C20H30O4 |
| Molecular Weight | 334.4 g/mol |
| IUPAC Name | (Z)-7-[(1S,5E)-5-[(3S)-3-hydroxyoctylidene]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid |
| Standard InChI | InChI=1S/C20H30O4/c1-2-3-6-10-17(21)13-14-18-16(12-15-19(18)22)9-7-4-5-8-11-20(23)24/h4,7,12,14-17,21H,2-3,5-6,8-11,13H2,1H3,(H,23,24)/b7-4-,18-14+/t16-,17-/m0/s1 |
| Standard InChI Key | TUXFWOHFPFBNEJ-GJGHEGAFSA-N |
| Isomeric SMILES | CCCCC[C@@H](C/C=C/1\[C@H](C=CC1=O)C/C=C\CCCC(=O)O)O |
| Canonical SMILES | CCCCCC(CC=C1C(C=CC1=O)CC=CCCCC(=O)O)O |
| Appearance | Assay:≥95%A solution in methyl acetate |
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